(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid
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Overview
Description
(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 3,3-positions of the cyclohexane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group at the 5-position, often through reductive amination.
Protection: Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Carboxylation: Introduction of the carboxylic acid group at the 1-position through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to target proteins or enzymes. The Boc-protected amino group allows for selective deprotection and subsequent reactions at the amino site.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-5-Amino-3,3-difluorocyclohexanecarboxylic acid: Lacks the Boc protection, making it more reactive.
(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3-fluorocyclohexanecarboxylic acid: Contains only one fluorine atom, affecting its reactivity and stability.
Uniqueness
(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is unique due to the combination of Boc protection and two fluorine atoms, which confer specific chemical properties and reactivity patterns that are valuable in synthetic chemistry and potential biological applications.
Properties
IUPAC Name |
(1S,5R)-3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVFIGFKFSWZQV-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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